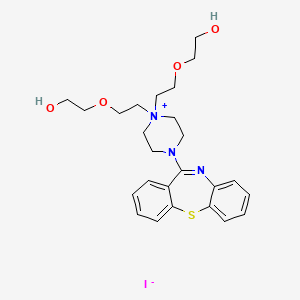

Quetiapine EP impurity Q iodide

Description

Properties

Molecular Formula |

C25H34IN3O4S |

|---|---|

Molecular Weight |

599.5 g/mol |

IUPAC Name |

2-[2-[4-benzo[b][1,4]benzothiazepin-6-yl-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;iodide |

InChI |

InChI=1S/C25H34N3O4S.HI/c29-15-19-31-17-13-28(14-18-32-20-16-30)11-9-27(10-12-28)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29-30H,9-20H2;1H/q+1;/p-1 |

InChI Key |

OSGATVHVYFTJPV-UHFFFAOYSA-M |

Canonical SMILES |

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)CCOCCO.[I-] |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation with Iodide-Containing Reagents

The primary route to quetiapine involves reductive alkylation of 11-piperazinyldibenzo[b,f]thiazepine with (2-hydroxyethoxy)acetaldehyde. However, the use of sodium borohydride (NaBH₄) in acidic conditions (e.g., acetic acid/sodium acetate) can inadvertently quaternize the tertiary amine group, especially if iodide ions are present. For example, residual iodide from solvents or reagents like 2-chloro-1-methylpyridinium iodide (a common coupling agent) facilitates this side reaction:

$$

\text{R}3\text{N} + \text{CH}3\text{I} \rightarrow \text{R}3\text{N}^+\text{CH}3 \cdot \text{I}^-

$$

Patent US20080241949A1 highlights that the impurity forms when quetiapine’s piperazine nitrogen undergoes alkylation with methyl iodide or similar agents during purification steps.

Chlorination and Subsequent Halogen Exchange

Early quetiapine synthesis methods employed phosphorus oxychloride (POCl₃) to chlorinate dibenzo[b,f]thiazepin-11-one intermediates. If iodide salts (e.g., NaI) are present during this step, halogen exchange reactions occur, substituting chloride with iodide and forming reactive intermediates that quaternize the piperazine ring.

Solvent-Mediated Quaternization

Industrial processes using iodinated solvents (e.g., methyl iodide) for crystallization or extraction risk introducing iodide ions into the reaction milieu. For instance, the isolation of quetiapine free base in ethanol containing trace iodide can lead to quaternary ammonium salt formation.

Comparative Analysis of Synthetic Methods and Impurity Generation

The likelihood of this compound formation varies across synthesis routes:

Patent CN104177311A emphasizes that avoiding iodinated reagents and optimizing reaction pH (pH 1–4) reduces impurity formation by minimizing quaternization. Conversely, methods using sodium borohydride without iodide exclusion show impurity levels exceeding 0.5%.

Industrial Mitigation Strategies

Reagent Selection and Process Optimization

- Iodide-Free Catalysts : Substituting 2-chloro-1-methylpyridinium iodide with non-iodinated coupling agents (e.g., EDC·HCl) eliminates iodide introduction.

- Controlled Alkylation : Performing reductive alkylation at 0–5°C with strict exclusion of iodide ions reduces quaternization.

- Crystallization Controls : Using ethanol or acetonitrile instead of iodide-containing solvents prevents impurity entrapment.

Analytical Monitoring

Pharmacopeial guidelines require quantifying this impurity via HPLC with UV detection at 254 nm. The European Pharmacopoeia specifies a threshold of ≤0.3% for quetiapine impurities.

Chemical Reactions Analysis

Types of Reactions

Quetiapine EP impurity Q iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the quaternary ammonium salt back to its tertiary amine form.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary salts

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quetiapine derivatives, while substitution reactions can produce various quaternary salts with different anions .

Scientific Research Applications

Quetiapine EP impurity Q iodide has several scientific research applications, including:

Analytical Method Development: Used as a reference standard for developing and validating analytical methods for quetiapine and its impurities.

Quality Control: Employed in quality control processes to ensure the purity and consistency of quetiapine formulations.

Pharmacokinetic Studies: Utilized in studies to understand the pharmacokinetics and metabolism of quetiapine.

Toxicological Research: Investigated for its potential toxicological effects and safety profile

Mechanism of Action

The mechanism of action of Quetiapine EP impurity Q iodide is not fully understood, but it is believed to be similar to that of quetiapine. Quetiapine acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps to modulate neurotransmitter activity in the brain, leading to its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quetiapine-related impurities share structural motifs with the parent compound but differ in functional groups, counterions, or polymerization states. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Quetiapine Impurities

Key Differences and Analytical Challenges

Structural Complexity: Impurity Q and the dimer impurity (EP Impurity D) exhibit higher molecular weights than the parent drug (quetiapine: 383.51 g/mol), suggesting polymerization or adduct formation. In contrast, Impurity G lacks the piperazine side chain, simplifying its structure .

Formation Pathways: Impurity Q: Likely arises during synthesis via incomplete purification or side reactions involving quetiapine intermediates .

Detection Methods :

- HPLC : Used to resolve Impurity Q from quetiapine and other impurities (e.g., piperazine, lactam derivatives) using gradient elution .

- Mass Spectrometry : Fragment ions (e.g., m/z 279, 253) aid in distinguishing Impurity Q from structurally similar compounds .

Regulatory Status: EP Impurity Q is monitored as a "specified impurity" in pharmacopeial standards, with allowable limits typically ≤0.15% . Nitrosamine impurities (e.g., N-Nitroso EP Impurity B) require stricter control (limits ≤0.03 ppm) due to genotoxic risks .

Research Findings and Implications

- Stability Studies : Quetiapine impurities, including Q, are influenced by storage conditions. Elevated temperatures and humidity accelerate degradation, necessitating robust packaging .

- Toxicological Profile : While Impurity Q lacks explicit toxicity data, structural analogs like N-Nitroso derivatives highlight the importance of impurity profiling .

- Synthetic Controls : Optimized reaction conditions (e.g., low-temperature synthesis) reduce Impurity Q formation during quetiapine production .

Biological Activity

Quetiapine EP Impurity Q iodide is a chemical compound related to quetiapine, an atypical antipsychotic medication. This impurity plays a significant role in pharmaceutical research and quality control, particularly in ensuring the safety and efficacy of quetiapine formulations. Understanding the biological activity of this compound is essential for assessing its implications in drug development and therapeutic contexts.

Chemical Structure and Synthesis

This compound features a piperazine moiety and an iodide ion, which contribute to its structural characteristics. The synthesis of this compound typically involves multi-step organic synthesis methods, although specific synthetic routes may vary among manufacturers.

Structural Characteristics

| Compound | Class | Key Features |

|---|---|---|

| Quetiapine | Atypical Antipsychotic | Modulates dopamine and serotonin receptors |

| This compound | Impurity Standard | Related to quetiapine, with potential biological activity |

Quetiapine primarily acts by modulating various neurotransmitter systems, particularly dopamine and serotonin receptors. This mechanism underlies its effectiveness in managing psychiatric conditions such as schizophrenia and bipolar disorder. The biological activity of this compound, while not as extensively studied as quetiapine itself, may exhibit similar interactions due to its structural similarities.

Research Findings

Case Study 1: Method Migration for Impurity Analysis

A recent study focused on method migration for analyzing quetiapine fumarate impurities demonstrated the importance of precise analytical techniques in assessing drug quality. The study utilized high-performance liquid chromatography (HPLC) systems to evaluate impurity levels, including those related to this compound. Results indicated that consistent quantitative results were achievable across different HPLC systems, underscoring the need for robust analytical methods in pharmaceutical research .

Case Study 2: Comparative Analysis of Atypical Antipsychotics

An analysis comparing various atypical antipsychotics, including quetiapine, olanzapine, and risperidone, revealed insights into their pharmacodynamics and side effect profiles. Although direct comparisons involving this compound were not available, understanding these relationships is vital for evaluating the impact of impurities on therapeutic outcomes .

Q & A

Q. What are the standard analytical techniques for identifying and quantifying Quetiapine EP Impurity Q Iodide in pharmaceutical formulations?

Methodological Answer: The identification and quantification of this compound typically employ chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection is widely used, as described in pharmacopeial monographs for related impurities, using specific columns (e.g., C18) and mobile phases (e.g., acetonitrile-phosphate buffer) . Complementary techniques include:

- UV-Vis spectroscopy : To compare absorption spectra with reference standards, particularly in methanol solutions .

- Infrared spectroscopy (IR) : Bromide pellet methods verify structural integrity by matching IR peaks to reference spectra .

- Mass spectrometry (MS) : For confirmatory analysis of molecular weight and fragmentation patterns (not explicitly cited but inferred from standard practices).

Q. How can researchers ensure accurate quantification of Quetiapine-related impurities in biological matrices (e.g., serum, blood)?

Methodological Answer: Validated methods for biological samples require matrix-specific validation. For example:

- Blood:Serum Ratio Calibration : Establish a linear regression model (e.g., ) to correlate impurity concentrations across matrices, ensuring normality via Shapiro-Wilkes tests () .

- Sample Preparation : Use protein precipitation or solid-phase extraction to minimize interference from endogenous compounds.

- HPLC-MS/MS : Enhances sensitivity and specificity for trace-level impurities in complex biological fluids .

Advanced Research Questions

Q. What are the key challenges in developing stability-indicating methods for this compound, and how can they be addressed?

Methodological Answer: Challenges include resolving co-eluting degradation products and ensuring method robustness. Strategies involve:

- Forced Degradation Studies : Expose Quetiapine to stress conditions (acid/base hydrolysis, oxidation, thermal stress) to simulate impurity formation pathways .

- Design of Experiments (DoE) : Optimize chromatographic parameters (e.g., pH, gradient profile) using D-optimal designs to maximize resolution of critical peak pairs .

- Specificity Validation : Use diode-array detectors to confirm spectral purity of impurity peaks, cross-referenced with spiked samples .

Q. How can researchers investigate the formation pathways of this compound during synthesis or storage?

Methodological Answer:

- Reaction Mechanism Studies : Use isotopic labeling (e.g., deuterated solvents) to track iodide incorporation during synthesis .

- Kinetic Modeling : Monitor impurity levels under varying storage conditions (humidity, temperature) to derive Arrhenius equations for shelf-life predictions .

- Nitrosamine Risk Assessment : Given structural similarities to N-nitroso impurities (e.g., EP Impurity B), employ LC-HRMS to screen for genotoxic nitrosamine derivatives, adhering to ICH M7(R1) guidelines .

Q. What statistical approaches are recommended for validating impurity assays in compliance with regulatory guidelines?

Methodological Answer:

- Linearity and Precision : Use ANOVA to assess intra/inter-day variability, with acceptance criteria of RSD ≤ 2% for retention times and ≤ 5% for peak areas .

- Limit of Detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥ 3) and confirm with receiver operating characteristic (ROC) curves for low-concentration samples .

- Q-Q Plots and Normality Tests : Verify residual distributions in regression models to ensure methodological robustness .

Q. How can the genotoxic potential of this compound be assessed preclinically?

Methodological Answer:

- In Silico Tools : Use software like Derek Nexus or Leadscope to predict mutagenicity based on structural alerts (e.g., aryl iodide motifs) .

- Ames Test : Conduct bacterial reverse mutation assays with and without metabolic activation (S9 mix) .

- In Vitro Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1) at impurity concentrations up to 10 µg/mL .

Contradictions and Recommendations

- Nomenclature Variability : and refer to distinct impurities (Q Iodide vs. N-Nitroso Impurity B). Researchers must cross-reference CAS numbers and regulatory documents to avoid misidentification .

- Data Gaps : Limited evidence on Q Iodide’s pharmacokinetics necessitates extrapolation from Quetiapine fumarate studies (e.g., blood:serume ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.